2-(4-Hydrazinylphenyl)acetic acid
Overview
Description
2-(4-Hydrazinylphenyl)acetic acid, also known as 4-hydrazinobenzoic acid (HBA), is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and polar organic solvents. HBA is known for its ability to form stable complexes with many metals, making it a valuable reagent for a variety of chemical reactions. HBA is also used in the synthesis of a number of organic compounds, including pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
HBA has a wide range of scientific research applications. It is commonly used as a ligand in coordination chemistry, as a chelating agent in analytical chemistry, and as a reagent in organic synthesis. HBA is also used in the synthesis of a number of organic compounds, including pharmaceuticals, dyes, and fragrances. In addition, HBA is used as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of aldehydes and ketones.
Mechanism of Action
Target of Action
This compound may interact with various biological targets due to its hydrazine and phenylacetic acid moieties, which are common structural elements in many bioactive compounds .
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in the metabolism of amino acids and carbohydrates .
Pharmacokinetics
Given its structural features, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Based on its structural similarity to other bioactive compounds, it may exert a variety of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(4-Hydrazinylphenyl)acetic acid can be influenced by various environmental factors . These may include temperature, pH, presence of other compounds, and specific characteristics of the biological environment .
Advantages and Limitations for Lab Experiments
The use of HBA in lab experiments has a number of advantages. HBA is relatively inexpensive, easy to obtain, and easy to work with. In addition, it is soluble in water and polar organic solvents, making it a versatile reagent for a variety of chemical reactions. However, there are some limitations to the use of HBA in lab experiments. For example, HBA can be toxic in high concentrations, and it is not always compatible with other reagents or solvents.
Future Directions
There are a number of potential future directions for the use of HBA in scientific research. HBA could be used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. In addition, HBA could be used to develop new methods for the synthesis of metal complexes. Finally, HBA could be used to study the biochemical and physiological effects of small molecules on biological systems.
properties
IUPAC Name |
2-(4-hydrazinylphenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-7-3-1-6(2-4-7)5-8(11)12/h1-4,10H,5,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNQXLSMGCYOIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329293 | |
Record name | (4-Hydrazinylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29519-77-5 | |
Record name | (4-Hydrazinylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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